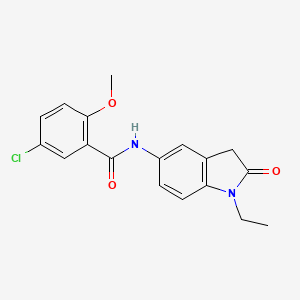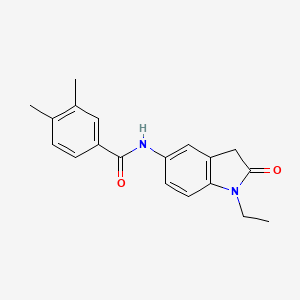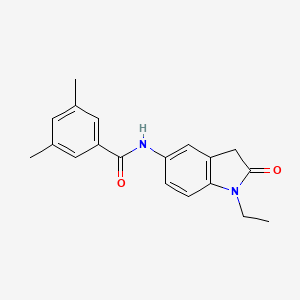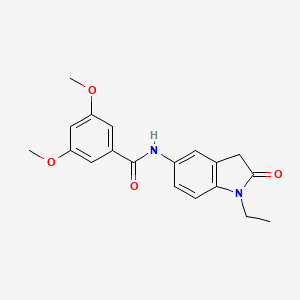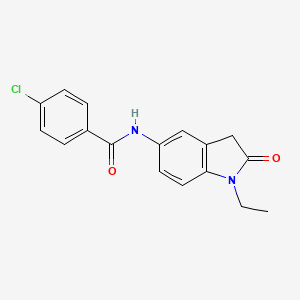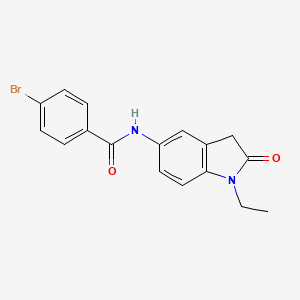
4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important types of molecules and natural products and play a main role in cell biology . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .科学研究应用
4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been used in a variety of scientific research applications. It has been used as a tool for drug design and development, as it can be used to identify potential drug targets and to study the interactions between drugs and their targets. This compound has also been used in organic synthesis, as it can be used to synthesize a variety of organic compounds. Additionally, this compound has been used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
实验室实验的优点和局限性
4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, this compound can be toxic in high concentrations, making it important to use the lowest possible concentration when conducting experiments.
未来方向
There are several potential future directions for the use of 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. One potential direction is the use of this compound for drug design and development. This compound could be used to identify potential drug targets and to study the interactions between drugs and their targets. Additionally, this compound could be used to study the structure and function of proteins and other biomolecules, as well as to study the effects of various environmental factors on biochemical and physiological processes. Finally, this compound could be used to study the effects of various drugs on biochemical and physiological processes, as well as to study the effects of various drugs on gene expression.
合成方法
4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized using a variety of methods. The most common synthesis involves the reaction of 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzoyl chloride with sodium hydroxide in an aqueous medium. This reaction produces this compound and sodium chloride as byproducts. Other methods of synthesis include the reaction of 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzoyl chloride with sodium bicarbonate in an aqueous medium, and the reaction of 4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzoyl chloride with sodium carbonate in an aqueous medium.
生化分析
Biochemical Properties
4-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate certain signaling pathways that promote cell proliferation and survival . Moreover, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . It can degrade under specific conditions, leading to a loss of activity and changes in its effects on cells. Long-term studies have also revealed that prolonged exposure to the compound can result in adaptive changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have also been observed, where the compound’s activity changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels . For example, it has been shown to inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
属性
IUPAC Name |
4-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLVIRUAWOAHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
